

Comparative Guide: 3-Bromo-4-fluoro-N-methylbenzamide and Structural Analogs

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Compound of Interest

Compound Name: *3-Bromo-4-fluoro-N-methylbenzamide*

CAS No.: 337536-22-8

Cat. No.: B1602890

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Executive Summary: The Scaffold Advantage

In the landscape of halogenated benzamides, **3-Bromo-4-fluoro-N-methylbenzamide** (CAS 337536-22-8) represents a high-value "divergent scaffold." Unlike its more famous regioisomer (the Enzalutamide intermediate 4-Bromo-2-fluoro-N-methylbenzamide), the 3-bromo-4-fluoro variant offers a specific geometry for accessing meta-substituted biaryls while retaining a reactive para-fluorine handle for nucleophilic aromatic substitution (S_NAr).

This guide objectively compares the performance of this scaffold against key structural analogs, focusing on synthetic utility, reactivity profiles, and physicochemical properties critical for Structure-Activity Relationship (SAR) exploration.

Comparative Analysis: Performance vs. Alternatives

The following analysis contrasts **3-Bromo-4-fluoro-N-methylbenzamide** (Compound A) with three distinct classes of analogs to guide scaffold selection.

Table 1: Reactivity & Physicochemical Comparison

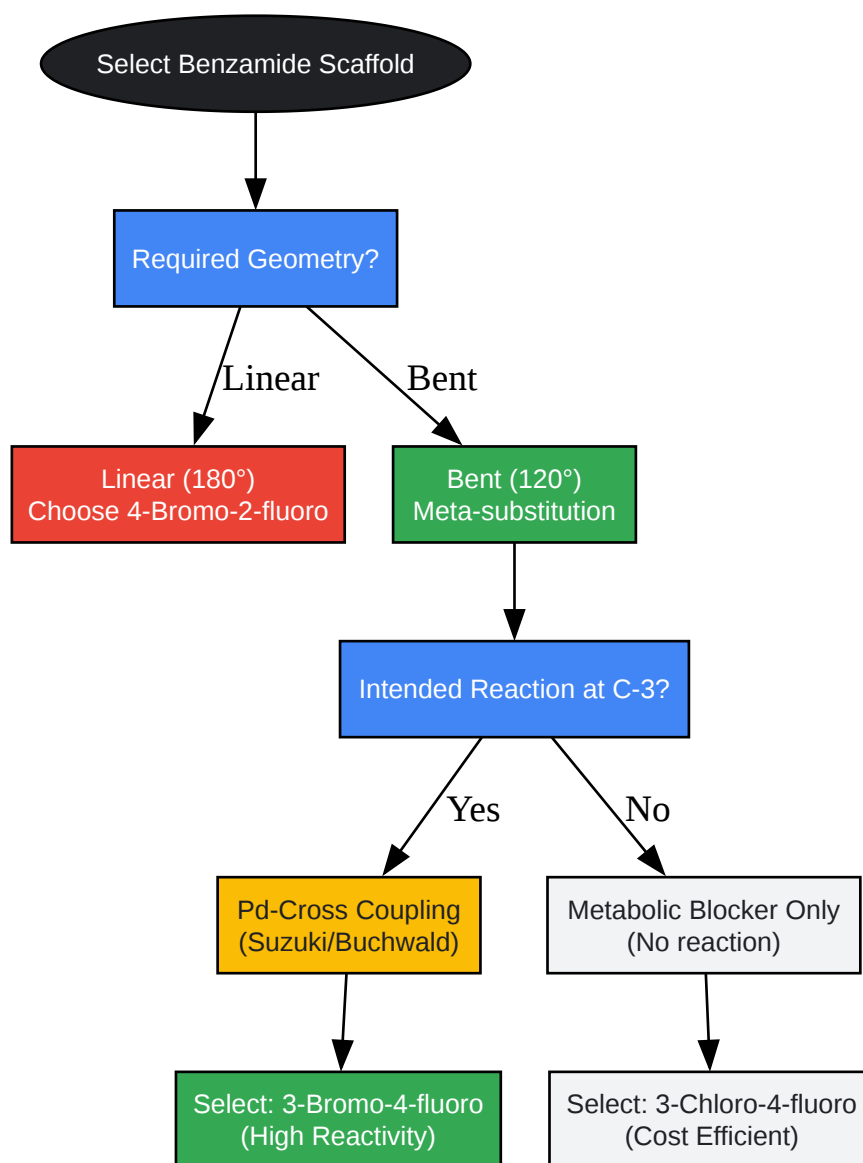
Feature	Compound A (Subject) 3-Br-4-F-N-methyl	Analog B (Regioisomer) 4-Br-2-F-N-methyl	Analog C (Halogen Var.) 3-Cl-4-F-N-methyl	Analog D (Lipophilic) 3-Br-4-F-N-ethyl
Primary Utility	Meta-extension & Para-functionalization	Para-extension (Linear)	Cost-effective Meta-extension	Lipophilicity tuning
Pd-Coupling (Br/Cl)	High (Unencumbered Br)	High (Unencumbered Br)	Low (Cl requires specialized ligands)	High
S _N Ar Reactivity	High (F is para to EWG amide)	Moderate (F is ortho to EWG amide)	High	High
Vector Geometry	"Bent" (120° angle)	"Linear" (180° angle)	"Bent"	"Bent"
LogP (Calc)	~1.8	~1.8	~1.6	~2.2
Key Drug Link	Kinase Inhibitors (e.g., EGFR)	Enzalutamide (Prostate Cancer)	Generic Library Scaffold	CNS-targeted analogs

Deep Dive: The "Vector" Argument

- Why choose Compound A? If your docking model suggests a binding pocket that curves or requires a "bent" core, the 3-position bromine allows for cross-coupling that introduces substituents at a 120° angle relative to the amide.
- Why choose Analog B? If the binding tunnel is narrow and deep, the 4-position bromine (Analog B) provides a linear extension vector.
- Why choose Analog C? The 3-Chloro variant is significantly cheaper but reacts poorly in standard Suzuki couplings (requires Buchwald pre-catalysts like XPhos Pd G3). Use this only if the halogen is intended to remain as a metabolic blocker, not a synthetic handle.

Decision Logic: Scaffold Selection

The following decision tree visualizes the logic for selecting between these benzamide analogs based on synthetic goals.



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Figure 1: Decision matrix for selecting halogenated benzamide scaffolds based on geometric requirements and downstream synthetic intent.

Experimental Protocols

To validate the performance of **3-Bromo-4-fluoro-N-methylbenzamide**, we provide two orthogonal protocols: one utilizing the bromine handle (Suzuki Coupling) and one utilizing the fluorine handle (S_NAr).

Protocol A: Divergent Synthesis via Suzuki Coupling

Objective: Functionalization of the C-3 position while retaining the C-4 fluorine. Rationale: The C-Br bond is weaker than the C-F bond, allowing chemoselective coupling.

Materials:

- Substrate: **3-Bromo-4-fluoro-N-methylbenzamide** (1.0 equiv)
- Boronic Acid: Phenylboronic acid (1.2 equiv)
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

- Degassing: Charge a microwave vial with substrate, boronic acid, base, and catalyst. Seal and purge with N₂ for 5 minutes.
- Solvation: Add degassed solvent mixture via syringe.
- Reaction: Heat to 90°C for 4 hours (or 100°C for 30 min in microwave).
- Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
- Purification: Flash chromatography (Hexane/EtOAc gradient).
 - Expected Outcome: >85% yield of the biaryl product; Fluorine remains intact.[\[1\]](#)

Protocol B: S_NAr Displacement of Fluorine

Objective: Introduction of amine motifs at C-4.[2][3][4][5] Rationale: The amide group at C-1 withdraws electron density from the ring, activating the para-fluorine for displacement by amines.

Materials:

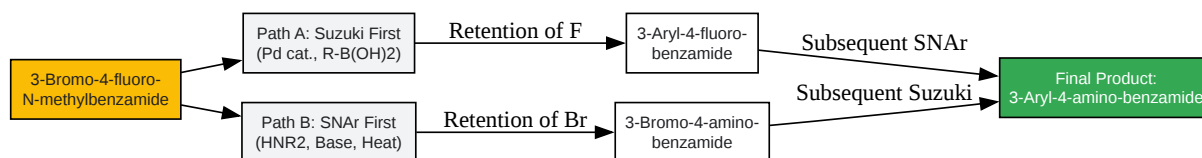
- Substrate: **3-Bromo-4-fluoro-N-methylbenzamide** (1.0 equiv)
- Nucleophile: Morpholine (1.5 equiv)
- Base: DIPEA (2.0 equiv)
- Solvent: DMSO or DMF (anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve substrate in DMSO (0.5 M concentration).
- Addition: Add DIPEA followed by Morpholine.
- Reaction: Stir at 80°C for 6–12 hours. Monitor by LC-MS for disappearance of starting material.
 - Note: Higher temperatures (100°C+) may be required if the nucleophile is sterically hindered.
- Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
 - Expected Outcome: >90% yield of 3-bromo-4-morpholino-N-methylbenzamide.

Synthetic Pathway Visualization

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold, showing how the order of operations (Suzuki vs. SNAr) can be manipulated to generate diverse libraries.



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Figure 2: Divergent synthetic pathways allowing flexible library generation from the core scaffold.

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